molecular formula C18H19NO4 B5518699 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylphenoxy)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylphenoxy)propanamide

Cat. No. B5518699
M. Wt: 313.3 g/mol
InChI Key: HVWYQFOOKYBPQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylphenoxy)propanamide have been synthesized using various methods. For instance, Ueda et al. (1991) discuss the synthesis of related compounds with antisecretory activity, indicating potential methods for synthesizing similar structures (Ueda et al., 1991).

Molecular Structure Analysis

  • The molecular structure of related compounds has been characterized using various techniques, including X-ray diffraction. Al-Hourani et al. (2016) provide an example of how such compounds can be structurally determined and analyzed (Al-Hourani et al., 2016).

Chemical Reactions and Properties

  • The chemical reactions and properties of similar compounds have been explored in different contexts. For example, Stefely et al. (2010) synthesized a series of compounds and evaluated their antiproliferative activity, providing insights into chemical reactions and potential properties (Stefely et al., 2010).

Scientific Research Applications

Biological Activities and Chemical Transformations

  • Antimicrobial and Antifungal Properties : Compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylphenoxy)propanamide have been investigated for their antimicrobial and antifungal activities. For instance, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated significant antibacterial and antifungal activities, comparing favorably with standard agents like Ampicillin and Flucanazole in certain cases (Helal et al., 2013). Similarly, new N-(naphthalen-1-yl)propanamide derivatives were synthesized and showed notable activity against various bacteria and fungi species, with some compounds exhibiting potency comparable to ketoconazole and chloramphenicol against specific strains (Evren et al., 2020).

  • Anti-Inflammatory and Analgesic Activities : Celecoxib derivatives, including those with a propanamide moiety, have been evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, some of these compounds displayed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, marking them as candidates for developing therapeutic agents (Küçükgüzel et al., 2013).

  • Cancer Cell Growth Inhibition : A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was synthesized and found to inhibit cancer cell growth, with some compounds demonstrating potent activity against human breast tumor cells. This suggests the potential for developing novel antimicrotubule agents for cancer treatment (Stefely et al., 2010).

  • Chemical Synthesis and Transformations : The compound methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, related to the target compound, was isolated for its chymotrypsin inhibitory activity and activity against Escherichia coli and Shigella boydii, highlighting the potential for chemical synthesis leading to bioactive molecules (Atta-ur-Rahman et al., 1997).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-4-3-5-15(8-12)23-13(2)18(20)19-10-14-6-7-16-17(9-14)22-11-21-16/h3-9,13H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWYQFOOKYBPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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